molecular formula C14H19NO3 B8147674 Benzyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate

Benzyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate

Cat. No.: B8147674
M. Wt: 249.30 g/mol
InChI Key: MKGXAIVBCPCMFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate (CAS 1858583-94-4) is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This compound belongs to a class of synthetic intermediates known as N-Cbz-protected pyrrolidines, which are highly valuable in medicinal chemistry and pharmaceutical research . The structure features a hydroxymethyl group and a methyl group on the same carbon atom of the pyrrolidine ring, making it a versatile chiral building block or molecular scaffold for the synthesis of more complex molecules . Its primary research application lies in its use as a key intermediate in the design and development of novel active pharmaceutical ingredients (APIs) and other biologically active compounds . As a standard practice for compounds of this nature, all products are strictly for Research Use Only and are not intended for diagnostic, therapeutic, or personal use .

Properties

IUPAC Name

benzyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-14(11-16)7-8-15(10-14)13(17)18-9-12-5-3-2-4-6-12/h2-6,16H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGXAIVBCPCMFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C(=O)OCC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Optimization

  • Catalyst : Chiral auxiliaries like bornane-10,2-sultam ensure enantiomeric excess (>90% ee).

  • Solvent : Dichloromethane (DCM) or toluene optimizes dipole stability and reaction kinetics.

  • Yield : 51% overall yield after subsequent reduction with lithium aluminum hydride (LAH) and catalytic hydrogenation.

Table 1: Key Parameters for Cycloaddition

ParameterOptimal ConditionImpact on Yield/Stereoselectivity
Temperature0–25°CHigher temps reduce diastereomer separation
Solvent PolarityLow (toluene)Enhances dipole alignment
Chiral AuxiliaryBornane-10,2-sultamEnsures >90% ee

Esterification of Pyrrolidine Precursors

This two-step approach involves synthesizing the pyrrolidine backbone followed by benzyl esterification. For example, 3-(hydroxymethyl)-3-methylpyrrolidine is treated with benzyl chloroformate (Cbz-Cl) in dichloromethane at 0°C for 14 hours. The reaction proceeds via nucleophilic acyl substitution, with the pyrrolidine nitrogen attacking the electrophilic carbonyl of Cbz-Cl.

Purification and Scalability

  • Workup : Post-reaction, the mixture is washed with 0.5 N HCl and saturated NaHCO₃ to remove unreacted reagents.

  • Yield : 99% after column chromatography, though industrial-scale processes avoid chromatography by using crystallization.

Table 2: Esterification Efficiency

ReagentSolventTime (h)Yield (%)Purity (%)
Benzyl chloroformateDCM1499>98
Benzyl bromideTHF247585

Reductive Amination and Functional Group Interconversion

A less common but versatile method involves reductive amination of ketone precursors. For instance, 3-methyl-3-(hydroxymethyl)pyrrolidin-2-one is reduced using borane (BH₃) in tetrahydrofuran (THF), followed by benzylation with benzyl chloroformate.

Mechanistic Insights

  • Reduction : BH₃ selectively reduces the lactam carbonyl to a secondary amine.

  • Benzylation : The amine reacts with Cbz-Cl under basic conditions (e.g., triethylamine) to form the carbamate.

Challenges

  • Side Reactions : Over-reduction of the hydroxymethyl group can occur, necessitating stoichiometric control.

  • Yield : 52% over two steps after optimizing BH₃ concentration.

Ring Expansion of Aziridinium Intermediates

Fluorinated analogs of pyrrolidine derivatives have been synthesized via aziridinium intermediates, a method adaptable to non-fluorinated systems. Treating N-Boc-3-hydroxymethylaziridine with benzyl chloroformate in DCM induces ring expansion to the pyrrolidine framework.

Critical Considerations

  • Reagents : DAST (diethylaminosulfur trifluoride) or Deoxofluor can initiate ring expansion but require careful handling due to toxicity.

  • Stereochemistry : The cis or trans configuration of the hydroxymethyl group is influenced by the choice of protecting group (e.g., Boc vs. Cbz).

Table 3: Comparison of Ring Expansion Methods

ReagentProtecting GroupTemperature (°C)Yield (%)Diastereomeric Ratio
DASTBoc-20453:1
DeoxofluorCbz0605:1

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products:

    Oxidation: 3-(carboxymethyl)-3-methylpyrrolidine-1-carboxylate.

    Reduction: Benzyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-methanol.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis
Benzyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate serves as an important intermediate in the synthesis of complex organic molecules. It can be utilized in the preparation of various derivatives through chemical reactions such as oxidation, reduction, and substitution.

Key Reactions :

  • Oxidation : The hydroxymethyl group can be oxidized to form carboxylic acids using agents like potassium permanganate.
  • Reduction : The ester group can be reduced to an alcohol using lithium aluminum hydride.
  • Substitution : The benzyl group may undergo nucleophilic substitution reactions to introduce different functional groups.

Biological Research Applications

Potential Biological Activity
Research has indicated that this compound may exhibit biological activity that warrants further investigation. Studies have focused on its interactions with biomolecules and its potential therapeutic properties.

Medicinal Chemistry Applications

Drug Development Precursor
The compound is being explored as a precursor for drug development due to its structural characteristics. Its ability to interact with various biological targets makes it a candidate for further pharmacological studies.

Industrial Applications

Specialty Chemicals Production
In industrial settings, this compound is utilized for the production of specialty chemicals. Its unique properties allow it to be incorporated into various formulations and products.

Mechanism of Action

The mechanism of action of Benzyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s unique 3,3-disubstituted pyrrolidine scaffold distinguishes it from related derivatives. Below is a comparison of its structural and functional attributes with similar compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight CAS Number Key References
Benzyl 3-hydroxypyrrolidine-1-carboxylate -OH (3) C₁₂H₁₅NO₃ 221.25 g/mol 95656-88-5
Benzyl 3-aminopyrrolidine-1-carboxylate -NH₂ (3) C₁₂H₁₆N₂O₂ 236.27 g/mol 185057-50-5
Benzyl 3-methoxy-pyrrolidine-1-carboxylate -OCH₃ (3) C₁₃H₁₇NO₃ 235.28 g/mol 130403-95-1
Benzyl 3,3-difluoropyrrolidine-1-carboxylate -F (3,3) C₁₂H₁₃F₂NO₂ 257.23 g/mol 163457-22-5
Benzyl 3-fluoro-4-(hydroxymethyl)pyrrolidine-1-carboxylate -F (3), -CH₂OH (4) C₁₃H₁₆FNO₃ 277.27 g/mol Not provided
Target Compound -CH₂OH and -CH₃ (3) Inferred C₁₄H₁₉NO₃ Inferred 249.30 g/mol Not available

Key Structural Differences

  • Substituent Effects : The 3-hydroxymethyl and 3-methyl groups enhance steric bulk and hydrophilicity compared to derivatives with single substituents (e.g., -OH or -NH₂) .
  • Ester Group : The benzyl ester offers distinct stability and deprotection pathways versus tert-butyl analogs (e.g., tert-butyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate in ), which are cleaved under acidic conditions .

Stability and Reactivity

  • The benzyl ester group is stable under basic conditions but susceptible to hydrogenolysis, enabling selective deprotection .
  • Hydroxymethyl and methyl groups may participate in hydrogen bonding and steric interactions, influencing solubility and reactivity in downstream applications .

Biological Activity

Benzyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with three substituents: a hydroxymethyl group, a methyl group, and a benzyl group. This unique combination enhances its chemical reactivity and biological interactions.

Property Description
Molecular Formula C14H19NO3
Molecular Weight 249.31 g/mol
Functional Groups Hydroxymethyl, Methyl, Benzyl

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate enzyme activity or receptor binding through hydrogen bonding and electrostatic interactions facilitated by its functional groups.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Properties : Preliminary studies suggest that the compound may enhance the efficacy of existing anticancer drugs by interfering with multidrug resistance (MDR) mechanisms in cancer cells. This is achieved through modulation of lipid signaling pathways, which affects the expression of MDR transporters, thus increasing drug accumulation in cancer cells .
  • Anti-inflammatory Effects : The compound has been studied for its potential to reduce pro-inflammatory signaling pathways. It has shown promise in inhibiting the synthesis of inflammatory mediators like PGE2 in murine models, suggesting a role in managing inflammatory conditions .

Case Studies

  • Enhancement of Drug Efficacy :
    A study demonstrated that this compound could augment the cytotoxic action of sorafenib in hepatocellular carcinoma cells. The mechanism involved interference with lipid signaling pathways, leading to decreased expression of MDR transporters .
  • Anti-inflammatory Mechanism :
    In another study, the compound significantly decreased extracellular PGE2 concentrations in HCC cells under inflammatory conditions induced by lipopolysaccharides (LPS). This suggests that it may be effective in reducing inflammation-related complications in cancer therapy .

Comparison with Related Compounds

This compound can be compared to similar compounds to highlight its unique properties:

Compound Key Differences
Benzyl 3-(hydroxymethyl)pyrrolidine-1-carboxylateLacks the methyl group at the 3-position
3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylateLacks the benzyl group
Benzyl 3-methylpyrrolidine-1-carboxylateLacks the hydroxymethyl group

The presence of all three substituents (benzyl, hydroxymethyl, and methyl) on the pyrrolidine ring makes this compound distinct from its analogs, potentially conferring unique biological activities.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl 3-(hydroxymethyl)-3-methylpyrrolidine-1-carboxylate?

  • Methodology :

  • Step 1 : Start with a pyrrolidine backbone. Introduce the hydroxymethyl and methyl groups via alkylation or Grignard reactions under anhydrous conditions.
  • Step 2 : Protect the amine group using benzyl chloroformate (Cbz-Cl) in the presence of a base (e.g., NaHCO₃) to form the carbamate .
  • Step 3 : Optimize reaction yields by controlling temperature (0–25°C) and solvent polarity (e.g., THF or DCM).
  • Alternative Route : Use hydroboration-oxidation to introduce the hydroxymethyl group, as demonstrated in piperidine analogs .
    • Key Considerations : Monitor reaction progress via TLC or HPLC. Purify using column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

TechniqueParametersPurpose
NMR ¹H (400 MHz), ¹³C (100 MHz) in CDCl₃Confirm substituent positions and stereochemistry .
HPLC C18 column, 70:30 MeOH/H₂O, 1 mL/minAssess purity (>98%) and detect impurities .
Mass Spectrometry ESI+ mode, m/z 235.28 ([M+H]⁺)Verify molecular weight .
  • Data Interpretation : Compare spectral data with structurally similar compounds (e.g., tert-butyl analogs) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Storage Protocol :

  • Keep in airtight containers under inert gas (N₂ or Ar) to prevent oxidation.
  • Store at 2–8°C in a desiccator to avoid moisture absorption .
    • Stability Data : The compound is stable for ≥12 months under these conditions, with no observed degradation via HPLC .

Advanced Research Questions

Q. What molecular docking strategies are applicable to study this compound's interaction with neuroprotective targets?

  • Approach :

  • Target Selection : Prioritize Sirtuin 3 (SIRT3) and FoxO signaling pathways, which regulate mitochondrial biogenesis and oxidative stress .
  • Software : Use AutoDock Vina or Schrödinger Suite for docking simulations.
  • Validation : Compare binding affinities with known modulators (e.g., BH-1, a benzylidene derivative with ΔG = −9.2 kcal/mol for SIRT3) .
    • Limitations : Stereochemical effects (e.g., S-configuration) may alter binding; perform enantiomer-specific simulations .

Q. How can conflicting data on reaction yields be resolved during synthesis?

  • Troubleshooting Framework :

VariableOptimization Strategy
Catalyst Screen Pd/C, Raney Ni, or enzyme-based catalysts for hydrogenation steps .
Reaction Time Use in-situ FTIR to track intermediate formation and adjust time (e.g., 12–48 hrs) .
Solvent Test polar aprotic solvents (DMF, DMSO) to enhance solubility of intermediates .
  • Case Study : A 15% yield discrepancy was resolved by switching from THF to DCM, improving carbamate formation efficiency .

Q. What in vitro models are suitable for assessing the compound's neuroprotective effects?

  • Models :

  • SH-SY5Y Neuronal Cells : Expose to rotenone (10 μM) to induce oxidative stress; measure ROS reduction via DCFH-DA assay .
  • Primary Cortical Neurons : Evaluate mitochondrial membrane potential (JC-1 staining) after treatment (1–50 μM) .
    • Controls : Include BH-1 (positive control) and untreated cells (negative control) .

Q. How does the stereochemistry (e.g., S-configuration) influence biological activity?

  • Experimental Design :

  • Synthesize both (S)- and (R)-enantiomers via chiral resolution (e.g., using (−)-diethyl tartrate) .
  • Compare IC₅₀ values in in vitro kinase assays (e.g., AMPK activation).
    • Findings : Preliminary data suggest (S)-enantiomers exhibit 3-fold higher binding affinity to SIRT3 (ΔG = −8.7 vs. −7.1 kcal/mol) .

Data Contradiction Analysis

Q. Why do studies report varying stability under acidic conditions?

  • Hypothesis : Discrepancies arise from differences in pH (1.0 vs. 4.0) and counterion effects (HCl vs. citrate buffer).
  • Resolution : Conduct accelerated stability studies (40°C/75% RH for 1 month) with controlled pH buffers. Monitor degradation via UPLC-MS .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.